1-Bromobutane

Beschreibung

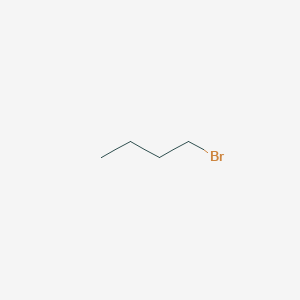

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPKRYCTPRNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Record name | 1-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021903 | |

| Record name | 1-Bromobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-bromobutane appears as a clear colorless liquid. Flash point 65 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Colorless to pale straw-colored liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | 1-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

214 °F at 760 mmHg (USCG, 1999), 101.3 °C at 760 mm Hg | |

| Record name | 1-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

65 °F (USCG, 1999), 18 °C, 65 °F (18 °C) (Open cup) | |

| Record name | 1-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in carbon tetrachloride; soluble in chloroform; miscible with ethanol, ether, acetone, In water, 8.69X10+2 mg/L at 25 °C | |

| Record name | 1-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.276 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2686 at 25 °C/4 °C | |

| Record name | 1-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.72 (Air= 1) | |

| Record name | 1-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

77.55 mmHg (USCG, 1999), 42.0 [mmHg], 41.97 mm Hg at 25 °C | |

| Record name | 1-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale straw-colored liquid | |

CAS No. |

109-65-9 | |

| Record name | 1-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAV6Y78U3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-170 °F (USCG, 1999), -112 °C, Heat fusion at melting point = 6.6944X10+6 J/kmol | |

| Record name | 1-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 1-Bromobutane from 1-Butanol: A Technical Guide to the SN2 Mechanism and Experimental Protocol

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth exploration of the synthesis of 1-bromobutane from 1-butanol, a classic example of a bimolecular nucleophilic substitution (SN2) reaction. It covers the underlying reaction mechanism, detailed experimental protocols, and key quantitative data.

Core Reaction Mechanism: SN2 Pathway

The conversion of 1-butanol, a primary alcohol, to this compound is typically achieved via an SN2 mechanism.[1] Because the hydroxyl (-OH) group is a poor leaving group, the reaction requires acidic conditions or specific reagents to facilitate its departure.[2][3] Two common and effective methods are detailed below.

Method A: Using Hydrobromic Acid (via NaBr and H₂SO₄)

This is the most common laboratory method, where hydrobromic acid (HBr) is generated in situ from the reaction of sodium bromide (NaBr) with concentrated sulfuric acid (H₂SO₄).[4] The excess sulfuric acid serves multiple purposes: it acts as a dehydrating agent, shifts the equilibrium towards the products, and protonates the alcohol.[4][5]

The mechanism proceeds in two main steps:

-

Protonation of the Alcohol: The oxygen atom of the 1-butanol's hydroxyl group is protonated by the strong acid (HBr), forming a protonated alcohol (an alkyloxonium ion). This step is a fast equilibrium. This conversion is crucial because it transforms the poor leaving group (-OH) into a good leaving group (H₂O).[1][6]

-

Nucleophilic Attack: The bromide ion (Br⁻), a strong nucleophile, attacks the electrophilic carbon atom bonded to the oxygen. This attack occurs from the backside (180° to the leaving group), leading to the displacement of a water molecule in a single, concerted step.[2][7][8] This bimolecular, rate-determining step is characteristic of the SN2 pathway.[9]

Caption: SN2 mechanism for the synthesis of this compound using HBr.

Method B: Using Phosphorus Tribromide (PBr₃)

An alternative, often milder, method for converting primary and secondary alcohols to alkyl bromides is the use of phosphorus tribromide (PBr₃).[10][11] This method avoids the use of strong, oxidizing acids and the potential for carbocation rearrangements (though not a major concern for primary alcohols).[10][12]

The mechanism involves two key stages:

-

Activation of the Alcohol: The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms an alkoxy-dibromophosphite intermediate, which is an excellent leaving group.[10][12]

-

SN2 Displacement: The bromide ion generated in the first step then acts as the nucleophile, performing a backside attack on the carbon atom, displacing the activated oxygen group.[10][11] This step proceeds with an inversion of configuration if the carbon is a stereocenter.[13] One molecule of PBr₃ can react with up to three molecules of the alcohol.[10]

Caption: SN2 mechanism for the synthesis of this compound using PBr₃.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound using the sodium bromide and sulfuric acid method, compiled from multiple standard laboratory procedures.[4][5][14][15]

Materials and Reagents

-

1-Butanol

-

Sodium Bromide (NaBr)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) solution

-

Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Sodium Sulfate (Na₂SO₄)

-

Boiling chips

Equipment

-

Round-bottom flask (e.g., 100-250 mL)

-

Reflux condenser

-

Heating mantle or sand bath

-

Separatory funnel

-

Distillation apparatus (simple)

-

Erlenmeyer flasks

-

Ice bath

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, dissolve sodium bromide in deionized water. Add 1-butanol to this solution and add a stir bar or boiling chips.[14]

-

Acid Addition: Cool the flask in an ice-water bath. Slowly and with constant swirling or stirring, add concentrated sulfuric acid dropwise.[15][16] This step is highly exothermic and generates HBr gas; it must be performed in a well-ventilated fume hood. Maintaining a low temperature minimizes side reactions, such as the formation of 1-butene or di-n-butyl ether.[5]

-

Reflux: Once the acid addition is complete, assemble a reflux apparatus. Heat the mixture to a gentle boil using a heating mantle for approximately 45-60 minutes.[4][14] This ensures the reaction proceeds to completion.

-

Isolation (Distillation): After the reflux period, allow the apparatus to cool. Rearrange the setup for simple distillation and distill the mixture. Collect the distillate, which will consist of crude this compound and water, until the temperature of the distilling vapor rises significantly or no more oily droplets are collected.[14][16] The collected liquid will typically form two layers.

Purification (Workup)

-

Separation: Transfer the distillate to a separatory funnel. The lower, denser layer is the crude this compound (density ≈ 1.27 g/mL).[16] Drain this layer into a clean flask.

-

Washing:

-

Wash the crude product with water to remove some of the remaining 1-butanol.[16]

-

Wash with cold, concentrated sulfuric acid to remove any remaining unreacted alcohol and ether byproducts.[5] Again, separate the lower organic layer.

-

Wash with an aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize any residual acid.[4][5] Vent the separatory funnel frequently to release CO₂ pressure if using bicarbonate.

-

Perform a final wash with water or brine to remove any remaining salts.

-

-

Drying: Transfer the washed this compound to a dry Erlenmeyer flask and add an anhydrous drying agent like calcium chloride or sodium sulfate.[4][5] Swirl the flask until the liquid is clear.

-

Final Distillation: Decant or filter the dried liquid into a clean, dry round-bottom flask. Perform a final simple distillation, collecting the fraction that boils between 99-102°C.[16] This step yields the purified this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound from 1-butanol using the H₂SO₄/NaBr method. The values are based on typical laboratory-scale preparations.

| Parameter | Value / Range | Source(s) | Notes |

| Reactant Molar Ratio | ~1 : 1.2 : 2 (1-Butanol : NaBr : H₂SO₄) | [4][14] | An excess of bromide and acid is used to drive the reaction to completion. |

| Reaction Time | 30 - 60 minutes | [4][5] | Refers to the reflux period after all reagents have been combined. |

| Reaction Temperature | Boiling point of the mixture (reflux) | [14] | The initial acid addition must be done at low temperature (0-10°C).[5] |

| Product Boiling Point | 101.5 °C | [16] | The collection range for the final distillation is typically 99-102°C.[16] |

| Product Density | ~1.276 g/cm³ | [16] | This property is used to identify the organic layer during separations. |

| Reported Yield | ~75-95% | [4][17] | Yield is highly dependent on careful execution of the workup and purification steps. |

| Refractive Index | ~1.439 | [5] | A useful parameter for assessing product purity. |

References

- 1. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]

- 2. homework.study.com [homework.study.com]

- 3. Chemistry 210 Experiment 8 [home.miracosta.edu]

- 4. scribd.com [scribd.com]

- 5. Lu Le Laboratory: Synthesis of this compound from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 6. scribd.com [scribd.com]

- 7. vernier.com [vernier.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. orgosolver.com [orgosolver.com]

- 11. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 14. PPT - Substitution Reactions 1: The Sn 2 Reaction The Synthesis of this compound PowerPoint Presentation - ID:525810 [slideserve.com]

- 15. prepchem.com [prepchem.com]

- 16. Preparation of this compound [rod.beavon.org.uk]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromobutane for Reaction Planning

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical properties of 1-bromobutane (n-butyl bromide), a crucial reagent in organic synthesis. Understanding these characteristics is paramount for effective reaction planning, safety, and process optimization in research and development settings, including pharmaceutical and drug development.

Core Physical and Chemical Properties

This compound is a primary alkyl halide with the chemical formula C₄H₉Br.[1][2] It presents as a clear, colorless to light-yellow liquid with a characteristic odor.[1][2][3] Its utility as an alkylating agent in reactions such as nucleophilic substitutions (typically Sₙ2) and the formation of Grignard reagents makes it a staple in the synthesis of more complex molecules.[1][4]

Summary of Quantitative Data

The following tables summarize the key physical properties of this compound, critical for planning and executing chemical reactions.

Table 1: General and Thermal Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉Br | [1][2] |

| Molecular Weight | 137.02 g/mol | [1][2] |

| Melting Point | -112 to -112.5 °C | [1][2][5][6][7][8] |

| Boiling Point | 101.4 to 102.9 °C | [1][2][3][5] |

| Flash Point | 10 to 18 °C | [1][3][5][7][9] |

| Autoignition Temperature | 265 °C (509 °F) | [2][3] |

Table 2: Density and Refractive Index

| Property | Value | Conditions | Source(s) |

| Density | 1.275 - 1.276 g/mL | at 20 °C | [1][5] |

| 1.276 g/mL | at 25 °C | [6] | |

| Refractive Index (n_D) | 1.439 - 1.440 | at 20 °C | [1][5][6][10] |

Table 3: Solubility Data

| Solvent | Solubility | Temperature | Source(s) |

| Water | Insoluble (~0.6 - 0.87 g/L) | 25-30 °C | [1] |

| Ethanol | Miscible | - | [11][12] |

| Diethyl Ether | Miscible | - | [11][12] |

| Chloroform | Soluble | - | [3][11][12] |

| Benzene | Miscible | - | [1] |

| Acetone | Miscible | - | [11] |

Table 4: Vapor and Other Properties

| Property | Value | Conditions | Source(s) |

| Vapor Pressure | ~42 mmHg | at 25 °C | [1] |

| Vapor Density (Air=1) | 4.7 | - | [3][6][11] |

| Viscosity | 0.606 mPa·s | at 25 °C | [11] |

| Henry's Law Constant | 8.7 x 10⁻³ atm·m³/mol | - | [11][13] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for confirming the identity and purity of a reagent. Below are generalized, standard laboratory methodologies for measuring key properties of a liquid compound like this compound.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The capillary method is a common micro-scale technique.

Methodology:

-

A small amount of this compound (a few milliliters) is placed into a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin oil) using a Thiele tube or a similar apparatus for uniform heating.[3][11]

-

The bath is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[2]

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[11]

Density Determination

Density is the mass per unit volume and is a useful property for identification and for calculations involving mass-to-volume conversions.

Methodology:

-

An empty, dry graduated cylinder or pycnometer (for higher accuracy) is weighed on an analytical balance.[14][15]

-

A precisely measured volume of this compound is added to the container.

-

The container with the liquid is reweighed.[15]

-

The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.[7]

-

The measurement should be performed at a recorded temperature, as density is temperature-dependent.

Solubility Determination

Solubility tests provide qualitative information about the polarity of a compound and are essential for selecting appropriate reaction solvents and extraction media.

Methodology:

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.

-

A small volume of the solvent to be tested (e.g., 1 mL of water) is added to the test tube.[16]

-

The mixture is agitated vigorously.

-

The mixture is observed for homogeneity. If a single clear phase results, the compound is soluble. If two distinct layers remain or the mixture is cloudy, it is classified as insoluble or partially soluble.

-

This process is repeated with various polar and non-polar organic solvents to create a solubility profile.[16][17]

Visualization for Reaction Planning

The physical properties of this compound are critical when planning a reaction. For instance, its low solubility in water and higher density mean that in aqueous workups, it will form the lower organic layer. Its boiling point is important for setting reflux temperatures and for its removal by distillation. The following diagram illustrates the logical workflow for selecting an appropriate solvent for a reaction involving this compound, a key step in reaction planning.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. vernier.com [vernier.com]

- 6. Chemistry 210 Experiment 8 [home.miracosta.edu]

- 7. homesciencetools.com [homesciencetools.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. scribd.com [scribd.com]

- 13. Grignard Reagent Lab Report - 774 Words | Internet Public Library [ipl.org]

- 14. edu.rsc.org [edu.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Kinetics of the 1-Bromobutane Reaction with Sodium Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics between 1-bromobutane and sodium azide, a classic example of a bimolecular nucleophilic substitution (SN2) reaction. This reaction is of fundamental importance in organic synthesis for the introduction of the azide functionality, a versatile precursor for the synthesis of amines, triazoles, and other nitrogen-containing heterocycles. This document details the reaction mechanism, presents illustrative quantitative kinetic data, provides a detailed experimental protocol for kinetic analysis, and includes visualizations of the reaction pathway and experimental workflow.

Core Reaction Mechanism and Kinetics

The reaction of this compound, a primary alkyl halide, with sodium azide proceeds via a concerted, single-step SN2 mechanism. In this process, the azide anion (N3-), a potent nucleophile, attacks the electrophilic carbon atom of this compound from the backside, leading to the displacement of the bromide leaving group. This backside attack results in an inversion of stereochemical configuration at the carbon center.

Kinetic experiments have demonstrated that the reaction is second-order overall, being first-order with respect to both this compound and sodium azide.[1][2] Doubling the concentration of either reactant leads to a doubling of the reaction rate.[1][2] The rate law for this reaction is expressed as:

Rate = k[CH3CH2CH2CH2Br][NaN3]

Where 'k' is the second-order rate constant. The magnitude of 'k' is influenced by factors such as temperature and the solvent system employed.

Quantitative Data Summary

Due to the limited availability of specific, publicly accessible quantitative kinetic data for this reaction, the following tables present an illustrative but plausible dataset consistent with the known principles of SN2 reactions. These values are intended to serve as a practical guide for experimental design and data analysis.

Table 1: Illustrative Second-Order Rate Constants (k) for the Reaction of this compound with Sodium Azide in DMF at Various Temperatures

| Temperature (°C) | Temperature (K) | Rate Constant (k) (x 10-3 L mol-1 s-1) |

| 25 | 298.15 | 1.25 |

| 35 | 308.15 | 3.50 |

| 45 | 318.15 | 9.10 |

| 55 | 328.15 | 22.5 |

Table 2: Illustrative Effect of Solvent on the Second-Order Rate Constant (k) at 25°C

| Solvent | Relative Rate Constant |

| Methanol | 1 |

| Ethanol | 2.5 |

| Acetone | 500 |

| Acetonitrile | 1500 |

| N,N-Dimethylformamide (DMF) | 2800 |

Note: The significant rate enhancement in polar aprotic solvents (Acetone, Acetonitrile, DMF) is attributed to the desolvation of the azide nucleophile, which increases its reactivity.

Table 3: Illustrative Arrhenius Parameters for the Reaction in DMF

| Parameter | Value |

| Activation Energy (Ea) | 85.0 kJ/mol |

| Pre-exponential Factor (A) | 1.2 x 1011 L mol-1 s-1 |

Experimental Protocols

The following section outlines a detailed methodology for the kinetic analysis of the reaction between this compound and sodium azide.

Materials and Reagents

-

This compound (≥99%)

-

Sodium Azide (≥99.5%)

-

N,N-Dimethylformamide (DMF), anhydrous (99.8%)

-

Standardized solution of Silver Nitrate (AgNO3) (e.g., 0.02 M)

-

Ferric Nitrate (Fe(NO3)3) indicator solution

-

Ammonium Thiocyanate (NH4SCN) standard solution (e.g., 0.02 M)

-

Acetone

-

Deionized Water

-

Thermostated water bath

-

Magnetic stirrer and stir bars

-

Reaction vessel (e.g., 100 mL three-necked round-bottom flask) with condenser

-

Pipettes and burettes (Class A)

-

Stopwatch

Experimental Procedure for Kinetic Runs

-

Preparation of Reactant Solutions:

-

Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).

-

Prepare a stock solution of sodium azide in anhydrous DMF (e.g., 0.2 M). Note: Sodium azide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

-

Reaction Setup:

-

Place a known volume of the sodium azide solution into the reaction vessel.

-

Equilibrate the reaction vessel in the thermostated water bath at the desired temperature (e.g., 25°C) for at least 20 minutes to ensure thermal equilibrium.

-

Separately, bring the this compound solution to the same temperature.

-

-

Initiation of Reaction and Sampling:

-

Rapidly add a known volume of the thermostated this compound solution to the reaction vessel and start the stopwatch simultaneously.

-

At recorded time intervals (e.g., every 15-20 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5.00 mL) using a pipette.

-

Immediately quench the reaction in the aliquot by adding it to a flask containing a mixture of ice-cold deionized water and a suitable organic solvent (e.g., diethyl ether) to halt the reaction by dilution and cooling.

-

-

Analysis of Unreacted Azide (Volhard Titration):

-

To the quenched aliquot, add a known excess of the standardized silver nitrate solution to precipitate the unreacted azide ions as silver azide (AgN3).

-

Add a few drops of the ferric nitrate indicator.

-

Back-titrate the excess silver nitrate with the standardized ammonium thiocyanate solution until a persistent reddish-brown endpoint is observed.

-

-

Data Analysis:

-

Calculate the concentration of unreacted azide at each time point.

-

For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[N3-] versus time will yield a straight line with a slope equal to the rate constant, k.

-

If the initial concentrations are unequal, the integrated rate law for a second-order reaction should be used.

-

Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot (ln(k) vs. 1/T).

-

Mandatory Visualizations

Caption: SN2 reaction mechanism of this compound with sodium azide.

Caption: Experimental workflow for the kinetic analysis of the reaction.

References

An In-depth Technical Guide to the SN1 vs. SN2 Reactivity of 1-Bromobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, pivotal in the synthesis of a vast array of molecules, including active pharmaceutical ingredients. The competition between the unimolecular (SN1) and bimolecular (SN2) pathways is a critical consideration in reaction design and optimization. This technical guide provides a comprehensive analysis of the SN1 and SN2 reactivity of 1-bromobutane, a primary alkyl halide. We will delve into the mechanistic underpinnings, kinetic data, and experimental considerations for each pathway, offering a detailed resource for professionals in the chemical and pharmaceutical sciences.

As a primary alkyl halide, this compound is sterically unhindered, making it an excellent substrate for the SN2 reaction. Conversely, the formation of a highly unstable primary carbocation makes the SN1 pathway energetically unfavorable under typical conditions. This guide will explore the factors that govern this reactivity profile, supported by quantitative data and detailed experimental protocols.

SN2 Reactivity of this compound

The bimolecular nucleophilic substitution (SN2) reaction is the dominant pathway for this compound. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

Mechanism and Stereochemistry

The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the carbon-bromine bond. This leads to an inversion of stereochemistry at the reaction center. Although this compound itself is not chiral, this inversion is a hallmark of the SN2 mechanism. The reaction passes through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.

Kinetics

The rate of the SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. The rate law is expressed as:

Rate = k[this compound][Nucleophile]

This second-order kinetics implies that the reaction rate can be enhanced by increasing the concentration of either reactant.

Factors Influencing SN2 Reactivity

-

Nucleophile Strength: Stronger nucleophiles lead to faster SN2 reaction rates. Nucleophilicity generally increases with basicity and polarizability.

-

Solvent: Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are ideal for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to attack the substrate. Polar protic solvents can hydrogen bond with the nucleophile, creating a solvent shell that hinders its reactivity.

-

Leaving Group: The bromide ion is a good leaving group, as it is the conjugate base of a strong acid (HBr) and is stable in solution.

Quantitative Data for SN2 Reactions of this compound

The following tables summarize relative rate data for the SN2 reaction of this compound with various nucleophiles and in different solvents.

| Nucleophile | Relative Rate |

| I⁻ | Very Fast |

| CN⁻ | Fast |

| N₃⁻ | Fast |

| SCN⁻ | Moderate |

| OH⁻ | Moderate |

| Cl⁻ | Slow |

| H₂O | Very Slow |

| Solvent | Relative Rate | Dielectric Constant (ε) |

| Acetone | Fast | 20.7 |

| Dimethylformamide (DMF) | Fast | 36.7 |

| Acetonitrile | Moderate | 37.5 |

| Ethanol | Slow | 24.6 |

| Water | Very Slow | 80.1 |

SN1 Reactivity of this compound

The unimolecular nucleophilic substitution (SN1) reaction is highly disfavored for this compound. This pathway involves a two-step mechanism with the formation of a carbocation intermediate.

Mechanism and Stereochemistry

The first and rate-determining step of the SN1 reaction is the spontaneous dissociation of the substrate to form a carbocation and a leaving group. For this compound, this would result in the formation of a primary butyl carbocation, which is highly unstable. The second step is the rapid attack of the nucleophile on the carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic mixture if the starting material were chiral.

Kinetics

The rate of the SN1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow step. The rate law is:

Rate = k[this compound]

The nucleophile concentration does not affect the reaction rate.

Factors Influencing SN1 Reactivity

-

Substrate Structure: The stability of the carbocation intermediate is the most critical factor. Tertiary alkyl halides readily undergo SN1 reactions due to the formation of stable tertiary carbocations. Primary alkyl halides, like this compound, form highly unstable primary carbocations, thus hindering the SN1 pathway.

-

Solvent: Polar protic solvents, such as water and alcohols, favor SN1 reactions. These solvents can stabilize the carbocation intermediate through solvation and also assist in the departure of the leaving group through hydrogen bonding.

-

Leaving Group: A good leaving group is essential for the SN1 reaction to proceed.

Quantitative Comparison of SN1 vs. SN2 Activation Energies

Direct experimental measurement of the SN1 rate for this compound is challenging due to its extreme slowness. However, computational studies provide valuable insights into the energetics of both pathways.

| Reaction Pathway | Substrate | Calculated Activation Energy (kcal/mol) |

| SN2 | This compound | ~20-25 |

| SN1 | This compound | > 40 |

| SN1 | tert-Butyl bromide | ~20-25 |

As the data indicates, the activation energy for the SN1 reaction of this compound is significantly higher than that for the SN2 reaction, confirming that the SN2 pathway is kinetically favored.

Experimental Protocols

Protocol for Kinetic Study of the SN2 Reaction of this compound with Sodium Iodide

Objective: To determine the rate constant for the SN2 reaction of this compound with sodium iodide in acetone.

Materials:

-

This compound

-

Sodium iodide

-

Acetone (anhydrous)

-

NMR spectrometer

-

NMR tubes

-

Volumetric flasks and pipettes

-

Thermostatted water bath

Procedure:

-

Solution Preparation: Prepare stock solutions of known concentrations of this compound and sodium iodide in anhydrous acetone.

-

Reaction Setup: In an NMR tube, combine a precise volume of the this compound stock solution with a precise volume of the sodium iodide stock solution. To study pseudo-first-order kinetics, the concentration of sodium iodide should be in large excess (e.g., 10-fold or greater) compared to this compound.

-

Data Acquisition: Immediately after mixing, place the NMR tube in the NMR spectrometer, which has been pre-equilibrated to a constant temperature (e.g., 25 °C). Acquire a series of ¹H NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to a specific proton in both this compound and the product, 1-iodobutane. The concentration of this compound at each time point can be calculated from the relative integrals.

-

Rate Constant Calculation: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the excess reagent (sodium iodide).

Protocol for a Comparative Study of SN1 Reactivity (Using a Model Substrate)

Objective: To demonstrate the methodology for measuring the rate of an SN1 solvolysis reaction. Due to the inertness of this compound to SN1, a more reactive substrate like tert-butyl bromide will be used for this illustrative protocol.

Materials:

-

tert-Butyl bromide

-

Ethanol-water solvent mixture (e.g., 80:20 v/v)

-

Sodium hydroxide solution (standardized)

-

Bromothymol blue indicator

-

Burette, pipette, and flasks

-

Constant temperature water bath

Procedure:

-

Reaction Setup: In a flask, dissolve a known amount of tert-butyl bromide in the ethanol-water solvent mixture. The flask is then placed in a constant temperature water bath.

-

Titration: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing cold acetone.

-

Analysis: Add a few drops of bromothymol blue indicator to the quenched sample and titrate the hydrobromic acid produced during the solvolysis with the standardized sodium hydroxide solution. The endpoint is indicated by a color change from yellow to blue.

-

Rate Calculation: The concentration of HBr produced at each time point corresponds to the amount of tert-butyl bromide that has reacted. The rate of the reaction can be determined by plotting the concentration of the alkyl halide remaining versus time and analyzing the kinetics (first-order for SN1).

Visualizing the Pathways and Influencing Factors

Signaling Pathway Diagrams

Caption: The concerted SN2 mechanism for this compound.

Caption: The stepwise SN1 mechanism for this compound.

Logical Relationship Diagram

Caption: Factors favoring SN1 versus SN2 reaction pathways.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is overwhelmingly dominated by the SN2 pathway. This is a direct consequence of its primary alkyl halide structure, which minimizes steric hindrance for backside nucleophilic attack and renders the formation of a primary carbocation, necessary for the SN1 mechanism, highly unfavorable. For researchers, scientists, and drug development professionals, a thorough understanding of these competing mechanisms is essential for predicting reaction outcomes, optimizing synthetic routes, and controlling product stereochemistry. The quantitative data and experimental protocols provided in this guide offer a practical framework for the study and application of the nucleophilic substitution reactions of primary alkyl halides like this compound.

A Technical Guide to the Theoretical Yield Calculation for the Synthesis of 1-Bromobutane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-bromobutane, with a core focus on the principles and practical application of theoretical yield calculations. This document outlines the essential chemical data, a detailed experimental protocol, and logical workflows to ensure accurate and reproducible results in a laboratory setting.

Core Chemical Principles

The synthesis of this compound from 1-butanol is a classic example of a nucleophilic substitution reaction (SN2).[1][2] In this process, the hydroxyl group (-OH) of 1-butanol is replaced by a bromide ion (Br-). The reaction is typically acid-catalyzed, utilizing a strong acid like sulfuric acid (H₂SO₄) to protonate the hydroxyl group, transforming it into a better leaving group (water).[3][4] The bromide ions are generated in situ from the reaction between sodium bromide (NaBr) and sulfuric acid.[3][5]

The overall balanced chemical equation for this reaction is:

CH₃CH₂CH₂CH₂OH + NaBr + H₂SO₄ → CH₃CH₂CH₂CH₂Br + NaHSO₄ + H₂O

For the purpose of theoretical yield calculation, the simplified net ionic equation is often considered, highlighting the 1:1 stoichiometric relationship between the primary reactant and the final product[6][7][8]:

CH₃CH₂CH₂CH₂OH + HBr → CH₃CH₂CH₂CH₂Br + H₂O[6][9]

Quantitative Data for Theoretical Yield Calculation

Accurate theoretical yield calculations are predicated on precise data regarding the reactants and products. The following tables summarize the essential quantitative information.

Table 1: Molar Masses of Key Compounds

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| 1-Butanol | C₄H₉OH | 74.12[6][7] |

| Sodium Bromide | NaBr | 102.89[7] |

| Sulfuric Acid | H₂SO₄ | 98.08[7] |

| This compound | C₄H₉Br | 137.02[6][7] |

Table 2: Physical Properties of Reactants and Product

| Compound | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) |

| 1-Butanol | 0.810 | 117.7 | -89.8[7] |

| Sulfuric Acid (conc.) | 1.84 | ~337 | 10 |

| This compound | 1.276 | 101-103 | -112[7] |

Experimental Protocol for the Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound, adapted from established laboratory procedures.[1][10]

Materials:

-

1-Butanol

-

Sodium Bromide (NaBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Calcium Chloride or Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-butanol and sodium bromide.[10]

-

Cooling: Cool the mixture in an ice-water bath.

-

Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid to the cooled mixture.[10]

-

Reflux: Assemble a reflux apparatus and heat the mixture gently for a specified period, typically 30-60 minutes, to ensure the reaction goes to completion.[1]

-

Distillation: After reflux, reconfigure the apparatus for simple distillation. Heat the mixture to distill the crude this compound. The distillate will contain this compound and some unreacted 1-butanol and byproducts.[1]

-

Washing and Extraction:

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer sequentially with water, cold concentrated sulfuric acid (to remove unreacted alcohol and ethers), water, and a saturated sodium bicarbonate solution (to neutralize any remaining acid).[1][11]

-

After each wash, allow the layers to separate and drain the lower aqueous layer.

-

-

Drying: Transfer the crude this compound to a clean, dry Erlenmeyer flask and add a drying agent such as anhydrous calcium chloride or sodium sulfate to remove residual water.[1]

-

Final Distillation: Decant the dried liquid into a clean distillation apparatus and perform a final distillation, collecting the fraction that boils in the range of 100-104°C.[7]

-

Characterization: Determine the mass of the purified this compound and calculate the percent yield. Further characterization can be performed using techniques like gas chromatography or refractive index measurements.[2]

Theoretical Yield Calculation Workflow

The following diagram illustrates the logical steps involved in calculating the theoretical yield of this compound.

Caption: Logical workflow for theoretical yield calculation.

Experimental Workflow Diagram

The following diagram provides a visual representation of the key stages in the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

References

- 1. Lu Le Laboratory: Synthesis of this compound from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 2. vernier.com [vernier.com]

- 3. Solved Synthesis of this compound from 1-Butanol: a | Chegg.com [chegg.com]

- 4. Solved The conversion of 1-butanol to this compound using | Chegg.com [chegg.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homework.study.com [homework.study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.com [brainly.com]

- 9. brainly.com [brainly.com]

- 10. Chemistry 210 Experiment 8 [home.miracosta.edu]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Stability and Storage of 1-Bromobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromobutane (n-butyl bromide) is a versatile alkylating agent widely employed in organic synthesis, including the development of pharmaceutical compounds. Understanding its stability profile is critical for ensuring the integrity of chemical reactions, the purity of synthesized molecules, and for maintaining safe laboratory and manufacturing environments. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, recommended storage conditions, and methodologies for stability assessment. Quantitative data from available literature is summarized, and detailed experimental protocols for stability testing are provided to aid researchers in establishing robust handling and storage procedures.

Introduction

This compound (C₄H₉Br) is a primary alkyl halide that is a colorless to light yellow, flammable liquid. Its utility as a synthetic building block is predicated on its chemical reactivity, which also makes it susceptible to degradation under various conditions. The primary modes of degradation for this compound include hydrolysis, thermal decomposition, and photodegradation. These processes can lead to the formation of impurities such as 1-butanol, butene isomers, and hydrobromic acid, which can compromise the outcome of synthetic procedures and introduce contaminants into final products. This guide aims to provide a detailed technical resource on the stability and appropriate storage of this compound for professionals in research and drug development.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, moisture, and the presence of incompatible materials.[1] The molecule is generally stable under recommended storage conditions, but deviations can lead to significant degradation.[2]

Hydrolysis

In the presence of water, this compound can undergo hydrolysis to form 1-butanol and hydrobromic acid. This reaction is a nucleophilic substitution (SN2) reaction, where water acts as the nucleophile.[3] The rate of hydrolysis is dependent on temperature and pH. While specific kinetic data for the hydrolysis of this compound under various pH conditions is not extensively published in readily available literature, the general principles of SN2 reactions suggest that the rate will increase with temperature. Basic conditions, with the presence of hydroxide ions, will significantly accelerate the hydrolysis compared to neutral water.[4][5]

The reaction proceeds as follows:

CH₃CH₂CH₂CH₂Br + H₂O → CH₃CH₂CH₂CH₂OH + HBr

Under basic conditions:

CH₃CH₂CH₂CH₂Br + OH⁻ → CH₃CH₂CH₂CH₂OH + Br⁻

Thermal Decomposition

This compound is a flammable liquid and should be kept away from heat and ignition sources.[1] Thermal decomposition can occur at elevated temperatures, leading to the formation of various products. The primary thermal degradation pathway involves the elimination of hydrogen bromide (HBr) to form butene isomers (primarily 1-butene). At higher temperatures, such as in a fire, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide gas.[6][7] The C-Br bond is the weakest bond in the molecule and is therefore the most likely to break first upon heating.[8]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the photodegradation of this compound. This process typically proceeds via a free-radical mechanism initiated by the homolytic cleavage of the carbon-bromine bond to form a butyl radical and a bromine radical. These radicals can then participate in a variety of secondary reactions. To mitigate photodegradation, this compound should be stored in amber or opaque containers.

The initiation step is as follows:

CH₃CH₂CH₂CH₂Br + hν → CH₃CH₂CH₂CH₂• + Br•

Recommended Storage and Handling

Proper storage and handling are essential to maintain the purity and stability of this compound. The following conditions are recommended based on safety data sheets and general chemical safety guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1] | To minimize thermal degradation and evaporation. |

| Light | Store in a tightly sealed, light-resistant (amber) container. | To prevent photodegradation. |

| Atmosphere | Store in a well-ventilated area.[9] | To prevent the accumulation of flammable vapors. |

| Moisture | Keep container tightly closed to prevent moisture ingress. | To minimize hydrolysis. |

| Incompatible Materials | Avoid strong oxidizing agents, strong bases, and reactive metals (e.g., alkali and alkaline earth metals).[1][7] | To prevent vigorous or explosive reactions. |

Quantitative Stability Data

While extensive quantitative stability data for this compound is not widely published, the following table summarizes available information and typical expectations for its stability.

| Condition | Parameter | Value/Observation | Reference |

| Shelf Life | General | "Fair" shelf life. Store in a cool, dry place. | [1] |

| Hydrolysis | Relative Rate | Slower than 1-iodobutane, faster than 1-chlorobutane. | [10] |

| Thermal Decomposition | Onset | Begins to decompose at elevated temperatures, with HBr formation around 230°C for similar brominated compounds. | [8] |

| Flammability | Flash Point | 10 °C (50 °F) | [6] |

Experimental Protocols for Stability Assessment

To assess the stability of this compound under specific conditions, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (heat, light, humidity, and chemical agents) and analyzing the extent of degradation over time.

General Experimental Workflow for a Forced Degradation Study

Caption: General workflow for a forced degradation study of this compound.

Protocol for Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of this compound at neutral, acidic, and basic pH.

Materials:

-

This compound (high purity)

-

Deionized water

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Buffer solutions (pH 4, 7, 9)

-

Thermostated water bath or incubator

-

Vials with inert caps

-

Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

-

Suitable GC column (e.g., DB-1 or equivalent)

Procedure:

-

Prepare three sets of aqueous solutions: deionized water (neutral), 0.1 M HCl (acidic), and 0.1 M NaOH (basic).

-

In separate vials, add a known concentration of this compound to each of the aqueous solutions. A co-solvent such as acetonitrile may be used to ensure solubility, but its effect on the reaction rate should be considered.

-

Seal the vials and place them in a thermostated water bath set to a specific temperature (e.g., 40°C).

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Quench the reaction by neutralizing the acidic and basic samples and/or diluting with a suitable solvent (e.g., dichloromethane) containing an internal standard.

-

Analyze the samples by a validated GC method to quantify the remaining this compound and the formation of 1-butanol.

Protocol for Thermal Stability Testing

Objective: To evaluate the thermal stability of this compound.

Materials:

-

This compound (high purity)

-

Oven or heating block

-

Sealed ampules or vials with inert caps

-

GC-MS or GC-FID

Procedure:

-

Place a known amount of this compound into several sealed ampules or vials.

-

Place the samples in an oven set to the desired temperatures (e.g., 40°C, 60°C, 80°C).

-

At specified time points, remove a sample from each temperature condition.

-

Allow the sample to cool to room temperature.

-

Dilute the sample with a suitable solvent and analyze by GC to determine the percentage of remaining this compound and identify any degradation products.

Protocol for Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Materials:

-

This compound (high purity)

-

Photostability chamber with controlled light (UV and visible) and temperature output

-

Quartz or borosilicate glass vials (for exposure) and amber vials (for controls)

-

GC-MS or GC-FID

Procedure:

-

Place this compound in transparent quartz or borosilicate glass vials.

-

Prepare control samples in amber vials wrapped in aluminum foil to protect from light.

-

Place both sets of samples in a photostability chamber.

-

Expose the samples to a defined light source (e.g., consistent with ICH Q1B guidelines).

-

At selected time intervals, withdraw samples and analyze by GC to quantify the degradation of this compound.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the increase in its degradation products. Gas chromatography is a well-suited technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds.

-

Principle: The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

-

Application: GC-MS can be used to identify and quantify this compound, 1-butanol, butene isomers, and other potential degradation products.

Caption: Basic workflow of a GC-MS analysis for this compound stability testing.

Conclusion

This compound is a moderately stable alkyl halide that is susceptible to degradation via hydrolysis, thermal decomposition, and photolysis. For researchers, scientists, and drug development professionals, maintaining the purity of this reagent is paramount. This can be achieved by adhering to strict storage conditions, including refrigeration, protection from light, and exclusion of moisture. The implementation of forced degradation studies and the use of stability-indicating analytical methods, such as GC-MS, are essential for understanding the degradation profile of this compound and for ensuring the quality and reliability of experimental outcomes. The protocols and data presented in this guide provide a framework for the safe and effective management of this compound in a research and development setting.

References

- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of this compound | UK Science Technician Community [community.preproom.org]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

- 8. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 9. technopharmchem.com [technopharmchem.com]

- 10. Hydrolysis of Halogenoalkanes - Chemistry Class 24/7 [chemistryclassblog.weebly.com]

Technical Guide: Solubility of 1-Bromobutane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromobutane in a range of common organic solvents. The information is intended to support research, development, and formulation activities where this compound is used as a reagent or solvent.

Core Concept: Miscibility

For many common organic solvent pairings with this compound, the concept of solubility is best described by the term miscibility . Miscibility refers to the ability of two liquids to mix in all proportions, forming a single, homogeneous phase.[1] In such cases, a quantitative measure of solubility (e.g., grams per 100 mL) is not applicable, as the components are soluble in each other without limit.

Based on available chemical literature, this compound is widely reported to be miscible with a variety of common organic solvents.[2][3][4][5][6][7][8] This property is attributed to the principle of "like dissolves like," where the relatively nonpolar nature of this compound allows for favorable intermolecular interactions with other nonpolar and moderately polar organic solvents.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in several common organic solvents.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Alcohols | Ethanol | Miscible[2][3][4][6][7][8] |

| Methanol | Soluble[9] | |

| Ethers | Diethyl Ether | Miscible[2][3][4][6][7][8] |

| Ketones | Acetone | Miscible[2][10][6][11] |

| Halogenated Solvents | Chloroform | Soluble[6][8] |

| Carbon Tetrachloride | Slightly Soluble[6] |

Experimental Protocol: Determination of Miscibility of this compound with an Organic Solvent by Refractive Index Measurement

Since this compound is miscible with many common organic solvents, a critical experimental objective is the confirmation of this miscibility and the precise determination of the composition of any prepared binary mixtures. The following protocol describes a standard method for this purpose using a refractometer, an instrument that measures the refractive index of a liquid.[12][13][14][15] The refractive index of a binary liquid mixture is a function of its composition.[12][13][14][15]

Objective: To determine if this compound and a selected organic solvent are miscible and to prepare a calibration curve correlating the refractive index of the mixture with its composition.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., ethanol, high purity)

-

Abbe refractometer or a digital refractometer

-

Thermostatic water bath

-

Calibrated analytical balance

-

A series of volumetric flasks with stoppers (e.g., 10 mL)

-

Glass pipettes and syringes

-

Lint-free tissues

-

Distilled water and appropriate cleaning solvent for the refractometer prism

Procedure:

-

Instrument Calibration and Setup:

-

Calibrate the refractometer according to the manufacturer's instructions, typically using distilled water of a known refractive index at a specific temperature.

-

Connect the refractometer to a thermostatic water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C) for all measurements.

-

-

Preparation of Standard Mixtures:

-

Prepare a series of binary mixtures of this compound and the chosen organic solvent with varying mole fractions (or mass fractions).

-

For each standard, accurately weigh the required mass of this compound and the solvent directly into a volumetric flask using an analytical balance.

-

Stopper the flask and mix thoroughly to ensure homogeneity.

-

Prepare at least five standard mixtures covering a range of compositions (e.g., 0.2, 0.4, 0.6, 0.8 mole fraction of this compound).

-

-

Measurement of Refractive Index:

-

Measure the refractive index of pure this compound and the pure organic solvent at the constant temperature.

-

For each prepared standard mixture, carefully apply a few drops to the prism of the refractometer.

-

Allow the sample to equilibrate to the set temperature before taking a reading.

-

Record the refractive index to the fourth decimal place.

-

Clean the refractometer prism thoroughly with an appropriate solvent and lint-free tissue between each measurement.

-

-

Data Analysis and Calibration Curve:

-

Plot the measured refractive index of the standard mixtures as a function of the mole fraction (or mass fraction) of this compound.

-

If the two liquids are miscible, the data points should form a continuous, monotonic curve or a straight line.[16]

-

Perform a linear regression analysis on the data to obtain an equation that relates the refractive index to the composition of the mixture. This equation serves as the calibration curve.

-

-

Determination of an Unknown Sample Composition:

-

The composition of an unknown mixture of the two components can be determined by measuring its refractive index at the same temperature and using the calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for determining miscibility and composition of binary liquid mixtures.

Conclusion